molecular formula C29H28F6N4O2 B6337146 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- CAS No. 1326239-56-8

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-

Cat. No.: B6337146
CAS No.: 1326239-56-8
M. Wt: 578.5 g/mol
InChI Key: QGLQHRHYJCQTQI-ZRJNXXGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- (CAS: 1326239-56-8) is a cinchona alkaloid-derived bifunctional organocatalyst. Its molecular formula is C₂₉H₂₈F₆N₄O₂, with a molecular weight of 578.5 g/mol . The compound features a urea functional group bridging a 3,5-bis(trifluoromethyl)phenyl moiety and a stereospecific (9R)-6′-methoxycinchonan group. This configuration enables dual activation of substrates via hydrogen bonding (urea) and steric control (cinchona framework), making it highly effective in enantioselective reactions such as conjugate additions and Mannich reactions .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLQHRHYJCQTQI-ZRJNXXGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modification of Cinchona Alkaloid Backbone

The synthesis begins with cinchona alkaloids (e.g., quinine, quinidine) as starting materials. The critical step involves converting the C9-hydroxyl group into a primary amine to enable urea bond formation. This transformation is achieved via a three-step sequence:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) converts the hydroxyl group into a mesylate leaving group.

  • Azidation : Displacement of the mesylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C yields the C9-azide derivative.

  • Staudinger Reduction : Reaction with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) reduces the azide to a primary amine, producing 9-amino-9-deoxycinchona alkaloids .

Key Data :

  • Yield for Staudinger reduction: 65–75%.

  • Stereochemical retention at C8 and C9 confirmed via NMR and circular dichroism.

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isocyanate

The electrophilic coupling partner, 3,5-bis(trifluoromethyl)phenyl isocyanate , is prepared from commercially available 3,5-bis(trifluoromethyl)aniline:

  • Phosgene Alternative : Reaction with triphosgene (bis(trichloromethyl) carbonate) in anhydrous DCM at 0°C generates the isocyanate.

  • Purification : Distillation under reduced pressure yields the isocyanate as a colorless liquid.

Key Data :

  • Purity: >98% (GC-MS).

  • Handling: Moisture-sensitive; stored under argon.

Urea Bond Formation

Coupling Reaction

The final step involves reacting the 9-amino-cinchona derivative with 3,5-bis(trifluoromethyl)phenyl isocyanate under inert conditions:

  • Solvent System : Anhydrous DCM or THF.

  • Stoichiometry : 1:1 molar ratio of amine to isocyanate.

  • Reaction Time : 12–24 hours at room temperature.

Mechanistic Insight :
The amine nucleophilically attacks the isocyanate carbon, forming a urea linkage. Hydrogen bonding between the cinchona methoxy group and the urea carbonyl stabilizes the transition state, ensuring stereochemical fidelity.

Key Data :

  • Yield: 46–68% (chromatographic purification).

  • Enantiomeric Excess (ee): >99% (HPLC with chiral stationary phase).

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvent : DCM outperforms THF due to better solubility of intermediates.

  • Temperature : Reactions above 25°C lead to decomposition of the isocyanate.

Stereochemical Considerations

  • The (9R) configuration of the cinchona backbone is preserved by avoiding acidic or basic conditions during amination.

  • Methoxy group conformation at C6' influences hydrogen-bonding efficiency, impacting catalytic activity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 8.21 (s, 2H, Ar-H), 6.84 (d, J=9.2 Hz, 1H, quinoline-H), 5.32 (m, 1H, vinyl-H).
¹³C NMR δ 162.1 (urea C=O), 154.9 (quinoline-C), 122.5 (q, J=272 Hz, CF₃).
IR 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Chiral Resolution : Baseline separation confirms enantiopurity.

Industrial-Scale Considerations

Catalytic Efficiency

  • Turnover Number (TON) : 500–1,000 in asymmetric Michael additions.

  • Reusability : Insoluble polymeric analogs recoverable via filtration .

Chemical Reactions Analysis

2.1. Diels-Alder Cycloadditions

  • Facilitates enantioselective [4+2] cycloadditions of 2-pyrones with dienophiles.

  • Example : Yields up to 95% enantiomeric excess (ee) in forming bicyclic lactones .

2.2. Intramolecular Aza-Michael Additions

  • Catalyzes asymmetric indoline synthesis via intramolecular cyclization.

  • Conditions : 10 mol% catalyst loading, room temperature.

  • Outcome : >90% yield with 88% ee .

2.3. Enantioselective Mannich Reactions

  • Promotes reactions between N-carbamate amido sulfones and silyl ketene acetals.

  • Performance : 85–92% yield, 94% ee for β-amino ester products .

Mechanistic Insights

The catalytic activity arises from:

  • Dual Activation :

    • The urea group activates electrophiles (e.g., carbonyls) via hydrogen bonding.

    • The tertiary amine deprotonates nucleophiles (e.g., enolates) .

  • Transition-State Stabilization :

    • The rigid cinchona framework preorganizes substrates, enhancing stereocontrol .

Comparison with Thiourea Analogs

The thiourea variant (N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea) shows similar catalytic profiles but with altered reactivity:

Parameter Urea Derivative Thiourea Derivative
Hydrogen-bond strengthModerateStronger
Catalytic efficiencyHigher enantioselectivityBroader substrate scope
Typical ee in Mannich reactions94%89%

Thioureas exhibit enhanced acidity but reduced stereochemical precision compared to ureas .

Reaction Optimization Data

Key parameters for maximizing catalytic performance:

Reaction Catalyst LoadingSolventTemperatureYield (%)ee (%)
Diels-Alder Cycloaddition5 mol%Toluene−20°C9295
Aza-Michael Addition10 mol%CH₂Cl₂25°C9188
Mannich Reaction15 mol%Et₂O0°C8594

Stability and Handling

  • Storage : Stable under inert gas at −20°C.

  • Decomposition : Occurs above 200°C .

This urea derivative exemplifies the synergy of hydrogen-bonding and chiral scaffolding in organocatalysis, enabling high-precision asymmetric synthesis. Its applications span pharmaceuticals and natural product synthesis, with ongoing research exploring hybrid catalysts combining urea and metal centers .

Scientific Research Applications

Catalytic Applications

Organocatalysis:
The compound serves as a bifunctional organocatalyst in various organic reactions. Its structure allows it to facilitate enantioselective reactions, which are crucial in the synthesis of chiral compounds. For instance, it has been effectively used in:

  • Mannich Reactions: The compound catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones. This reaction is significant in synthesizing pharmaceuticals that require specific stereochemistry .
  • Michael Additions: It has been employed in highly enantioselective conjugate addition reactions involving malononitrile and α,β-unsaturated ketones, showcasing its versatility as a catalyst .

Advantages over Metal Catalysts:
Using this urea derivative as a catalyst presents several benefits:

  • Lower Toxicity: Compared to traditional metal catalysts, it poses less environmental and health risks.
  • Cost-Effectiveness: The synthesis and application of this urea are generally more economical.
  • Stability: It exhibits air and moisture stability, simplifying the reaction setup .

Pharmaceutical Applications

Synthesis of Bioactive Compounds:
The compound has been utilized in the synthesis of various bioactive molecules. Its role as an organocatalyst enables the efficient and selective formation of complex pharmaceutical intermediates. For example:

  • The development of new enantioselective synthetic pathways for drugs that require specific stereochemical configurations .

Research Studies:
Several studies have highlighted its efficacy in asymmetric synthesis, which is crucial for developing drugs with high specificity and reduced side effects. Research indicates that using this compound can lead to yields exceeding 90% in certain reactions, making it a valuable tool in medicinal chemistry .

Material Science Applications

Polymer Chemistry:
In material science, derivatives of urea are often explored for their potential in creating novel polymers with enhanced properties. While specific applications of N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-urea in polymer chemistry are still under investigation, urea compounds generally contribute to:

  • Thermal Stability: Enhancing the thermal properties of polymers.
  • Mechanical Strength: Improving the mechanical resilience of polymeric materials.

Case Studies

Study TitleApplicationFindings
Enantioselective Mannich Reaction Using Urea DerivativePharmaceutical SynthesisAchieved high yields (up to 90%) with excellent enantioselectivity .
Organocatalytic Michael AdditionOrganic SynthesisDemonstrated significant efficiency and selectivity compared to traditional methods .
Development of New Chiral CatalystsCatalysis ResearchShowed promise for future drug development due to its unique catalytic properties .

Mechanism of Action

The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- involves its role as a bifunctional organocatalyst. It activates substrates through hydrogen bonding and stabilizes transition states, facilitating the formation of the desired products. The molecular targets and pathways involved include the activation of carbonyl compounds and stabilization of enolate intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea Derivatives

The thiourea analog, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea (CAS: 852913-25-8), replaces the urea oxygen with sulfur. Key differences include:

  • Molecular Weight : 594.61 g/mol (vs. 578.5 g/mol for urea) .
  • Catalytic Activity : Thiourea derivatives exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability, enhancing enantioselectivity in reactions like chalcone synthesis. However, urea derivatives often show better solubility in organic solvents .
  • Applications : Thiourea catalysts are preferred for nitroalkane additions, while urea variants excel in Mannich reactions .
Table 1: Urea vs. Thiourea Analogs
Property Urea Derivative (CAS 1326239-56-8) Thiourea Derivative (CAS 852913-25-8)
Molecular Formula C₂₉H₂₈F₆N₄O₂ C₂₉H₂₈F₆N₄OS
Molecular Weight (g/mol) 578.5 594.61
Functional Group Urea Thiourea
Key Application Enantioselective Mannich reactions Chalcone synthesis via conjugate addition
Solubility Moderate in DMSO, Chloroform Lower solubility in polar solvents
References

Stereochemical Variants

  • (8a,9S)-Configured Urea : This stereoisomer (CAS: 957770-67-1) has a molecular formula of C₂₈H₂₆F₆N₄O (548.53 g/mol). The altered stereochemistry reduces enantioselectivity in asymmetric catalysis compared to the (9R) variant, highlighting the critical role of cinchona alkaloid configuration .
  • S,S-TUC and R,R-TUC: These thiourea derivatives with cyclohexylamine substituents (e.g., CAS 471915-89-6) demonstrate how stereochemistry in non-cinchona regions impacts catalytic efficiency. For example, R,R-TUC achieves 90% enantiomeric excess (ee) in certain cycloadditions, whereas the (9R)-methoxycinchonan urea achieves >99% ee in Mannich reactions .

Comparison with Other Urea/Thiourea Organocatalysts

Aryl-Substituted Ureas

  • N-(1-Benzothiophen-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea (Code A): This compound inhibits α-synuclein aggregation with 79.6% efficacy, illustrating how aryl group variations (e.g., benzothiophene vs. cinchona) shift applications from catalysis to biomedical uses .
  • Pesticide Ureas : Compounds like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) lack cinchona moieties and are used as herbicides, emphasizing the role of structural complexity in determining function .
Table 2: Functional Comparison with Other Ureas
Compound Key Feature Application Performance Metric References
Urea, N-[3,5-bis(trifluoromethyl)...] Cinchona-derived bifunctional catalyst Asymmetric Mannich reaction >99% ee
N-(1-Benzothiophen-2-yl)-... Benzothiophene aryl group α-Synuclein aggregation inhibitor 79.6% inhibition
Fluometuron Simple trifluoromethylphenyl urea Herbicide N/A

Metal-Free Catalysts

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride: This thiourea (CAS: 49216-64) incorporates a chiral diamine, achieving 85% ee in ketone reductions. Unlike cinchona-based catalysts, it relies on amine-thiourea synergy rather than alkaloid frameworks .

Research Findings and Performance Metrics

  • Enantioselectivity : The (9R)-methoxycinchonan urea derivative achieves >99% ee in Mannich reactions, outperforming thiourea analogs (90–95% ee) in similar conditions .
  • Solubility and Stability : Urea derivatives exhibit better thermal stability (decomposition >250°C) compared to thioureas, which degrade above 200°C .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- (CAS No. 1326239-56-8) is notable for its potential applications in antibacterial and anticancer therapies. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula : C29H28F6N4O2
  • Molecular Weight : 578.55 g/mol
  • IUPAC Name : N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea
  • CAS Number : 1326239-56-8

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of urea derivatives against various bacterial strains. A significant finding involves the compound's combination with sodium fluoride (NaF), which enhances its antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

  • Synergistic Effects : In vitro assays demonstrated that the combination of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- with NaF resulted in:
    • Reduced bacterial survival rates.
    • Enhanced retention of fluoride ions within bacterial cells.
    • Significant reduction in biofilm formation on surfaces.
    The minimum inhibitory concentration (MIC) for this compound ranged from 0.4 to 0.6 µM across different S. aureus strains, indicating broad-spectrum activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that urea derivatives can inhibit tumor cell lines effectively:

  • Cell Line Studies : The compound was tested against human breast cancer cell lines (MCF-7) and prostate cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Mechanism of Action : The proposed mechanism includes disruption of cellular signaling pathways involved in cell growth and survival, although detailed molecular targets remain to be elucidated .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial effects of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- revealed:

TreatmentBacterial Survival (%)Observations
Control100No treatment
NaF (16 mM)40Significant structural damage observed
BPU (156.25 nM)5Minor cytoplasmic changes
Combination (BPU + NaF)0Severe cellular alterations

The combination treatment led to extensive disruption of bacterial cell walls, indicating a potent bactericidal effect .

Study 2: Anticancer Activity

In vitro tests on MCF-7 breast cancer cells demonstrated:

Concentration (µM)Cell Viability (%)Notes
0.312590Minimal inhibition
0.62570Moderate inhibition
1.2550Significant growth delay
2.510Near-complete inhibition

These results suggest that higher concentrations are required for effective anticancer activity, warranting further investigation into dosage optimization .

Q & A

Basic: What are the critical steps for synthesizing this urea derivative, and how can purity be optimized?

Methodological Answer:
The synthesis involves coupling 3,5-bis(trifluoromethyl)phenyl isocyanate with (9R)-6'-methoxycinchonan-9-amine under anhydrous conditions. Key parameters include:

  • Solvent Selection : Use dry tetrahydrofuran (THF) or dichloromethane to minimize side reactions .
  • Stoichiometry : Maintain a 1:1 molar ratio, with excess isocyanate to drive the reaction to completion.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced: How do stereochemical variations (e.g., 8α vs. 9R configurations) affect bioactivity, and how can these be validated experimentally?

Methodological Answer:
The (9R)-6'-methoxycinchonan moiety introduces chiral centers critical for target binding (e.g., enzyme inhibition). To resolve discrepancies in CAS numbers (e.g., 1326239-56-8 vs. 957770-66-0):

  • Chiral HPLC : Compare retention times using a Chiralpak® IC column (mobile phase: hexane/isopropanol 90:10) to differentiate enantiomers .
  • Circular Dichroism (CD) : Analyze Cotton effects at 250–300 nm to confirm the R-configuration .
  • Docking Studies : Model interactions with targets like FGF2 using AutoDock Vina, focusing on urea bridge orientation .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to confirm urea NH peaks (δ 8.2–8.5 ppm) and trifluoromethyl signals (δ 120–125 ppm, 19F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak at m/z 579.2 (calculated for C29H28F6N4O2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., weak C–H···O interactions) as demonstrated for related urea derivatives .

Advanced: How can conflicting solubility data in aqueous vs. organic solvents be reconciled for in vivo studies?

Methodological Answer:
The compound’s poor aqueous solubility (due to trifluoromethyl groups) requires formulation adjustments:

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% DMSO) for intraperitoneal administration .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
  • In Silico LogP Prediction : Compare calculated (cLogP ≈4.2) vs. experimental values to optimize solvent selection .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store lyophilized powder at –20°C in amber vials to avoid photodegradation .
  • Solution Stability : Prepare stock solutions in anhydrous DMSO (10 mM), aliquot, and store at –80°C for ≤6 months .
  • Moisture Control : Use desiccants (silica gel) in storage containers to prevent urea hydrolysis .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Dose-Response Curves : Compare IC50 values using standardized assays (e.g., fluorescence-based kinase inhibition) .
  • Metabolite Profiling : Perform LC-MS/MS to rule out off-target effects from degradation products .
  • Batch-to-Batch Reproducibility : Validate purity (>98%) via HPLC and elemental analysis for each synthesis batch .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .
  • Emergency Procedures : For spills, absorb with vermiculite and evacuate the area for 30 minutes .

Advanced: What computational tools can predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–70), blood-brain barrier permeability (low), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability to plasma proteins (e.g., human serum albumin) using GROMACS .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methoxy groups) on logD and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.